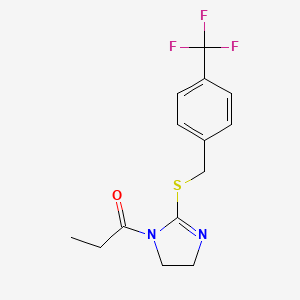

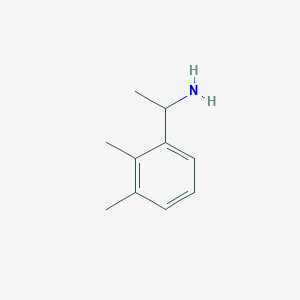

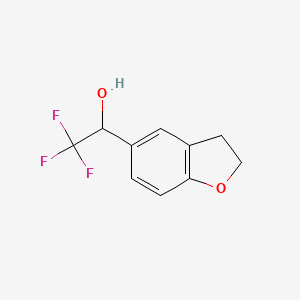

![molecular formula C20H21NO4 B2989491 1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 882381-88-6](/img/structure/B2989491.png)

1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar spiro compounds has been discussed in various studies. For instance, a study published in the journal Heterocyclic Communications discussed the crystal structure and new approach to Spiro [1,3-dioxolane-2,3’-indolin]-2’-one . Another study discussed the synthesis of spiro-3H-indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives .Wissenschaftliche Forschungsanwendungen

Colorimetric Detection of Metal Ions

A novel colorimetric probe in the spirooxazine class demonstrated superior selectivity and sensitivity for the detection of CH3Hg+ over other cations, including Hg2+, indicating its potential application in environmental monitoring and safety assessments. The probe's structure facilitates the formation of complexes with mercury cations at a 1:1 mole ratio, exhibiting new absorption bands upon interaction, which are crucial for its sensitive detection capabilities in mixed solutions (Pattaweepaiboon et al., 2020).

Synthesis of Novel Spiro Compounds

Research has explored the synthesis of various spiro compounds, including spiro[diindenopyridine-indoline]triones and spiro[acenaphthylene-diindenopyridine]triones, through one-pot, pseudo four-component synthesis methods. These methods provide a simple and efficient route to synthesize spiro compounds, which are of significant interest due to their potential applications in medicinal chemistry and material science (Ghahremanzadeh et al., 2010).

Antifungal and Antimicrobial Applications

Spiro compounds synthesized through one-pot, three-component condensation have demonstrated potential as antifungal and antimicrobial agents. This synthesis method offers advantages such as high yield, operational simplicity, and lesser reaction times, making it an attractive approach for developing new therapeutic agents (Meena et al., 2017).

Highly Diastereoselective Synthesis

The catalyst-free and highly diastereoselective reaction for synthesizing spiro[cyclopropane-1,3′-indolin]-2′-ones showcases the potential of these compounds in the development of new materials and pharmaceuticals. The ability to efficiently produce these compounds with high diastereoselectivity is crucial for their application in areas requiring precise molecular configurations (Maurya et al., 2014).

Diverse Spirooxindoles Synthesis

The development of novel synthetic routes to spirooxindoles, which are compounds with significant biological activities, highlights their importance in drug discovery and pharmaceutical research. These methods allow for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity, essential for exploring new therapeutic agents (Chen et al., 2009).

Eigenschaften

IUPAC Name |

1'-(3-phenoxypropyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-19-20(24-14-7-15-25-20)17-10-4-5-11-18(17)21(19)12-6-13-23-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHFSRGLJPZJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

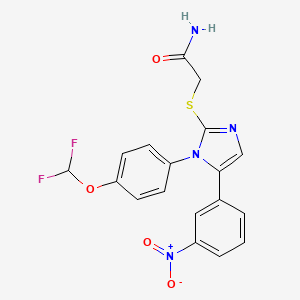

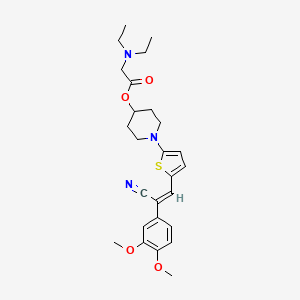

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)

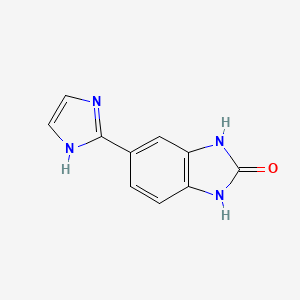

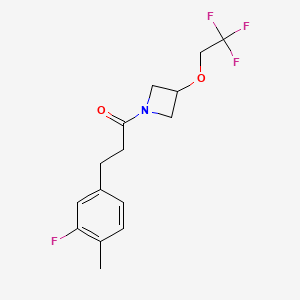

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)

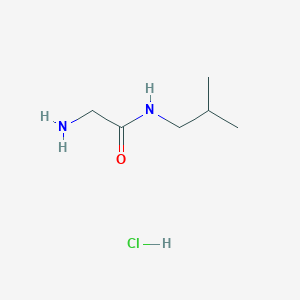

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)